![molecular formula C8H11N3O3 B2361518 N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide CAS No. 2109228-62-6](/img/structure/B2361518.png)
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide, also known as DPI, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of NADPH oxidases. NADPH oxidases are a family of enzymes that are responsible for the production of reactive oxygen species (ROS) in the body. The inhibition of NADPH oxidases by DPI has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学研究应用
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cell signaling. It has been particularly useful in studies of NADPH oxidase activity, as it can selectively inhibit this enzyme without affecting other sources of ROS production in the body. N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has also been used to investigate the role of ROS in various disease processes, including cancer, cardiovascular disease, and neurodegenerative disorders.
作用机制
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide works by inhibiting the activity of NADPH oxidases, which are enzymes that generate ROS by transferring electrons from NADPH to molecular oxygen. By blocking this process, N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide reduces the production of ROS in the body, which can have a range of effects on cellular signaling pathways and biochemical processes.
Biochemical and Physiological Effects:
The inhibition of NADPH oxidases by N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. For example, it can reduce the production of ROS in immune cells, which can help to prevent inflammation and oxidative damage. N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has also been shown to inhibit the proliferation of cancer cells and to protect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide in lab experiments is its specificity for NADPH oxidases. This allows researchers to selectively inhibit this enzyme without affecting other sources of ROS production in the body. However, N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide does have some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are many potential future directions for research on N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide and its effects on NADPH oxidase activity. Some possible areas of investigation include the development of more potent and selective inhibitors of this enzyme, the identification of new targets for N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide in the body, and the exploration of its potential therapeutic applications in various disease processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide and its mechanisms of action in different cell types and tissues.
合成方法
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, but one common approach involves the reaction of imidazole-4,5-dicarboxylic acid with ethylenediamine to form the intermediate 2-(2-aminoethyl)imidazole-4,5-dicarboxylic acid. This intermediate is then reacted with acryloyl chloride to form N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide.
属性
IUPAC Name |
N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-6(12)9-3-4-11-7(13)5-10-8(11)14/h2H,1,3-5H2,(H,9,12)(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCVYXMAFQVUKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C(=O)CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyano-3-methylbutan-2-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2361437.png)

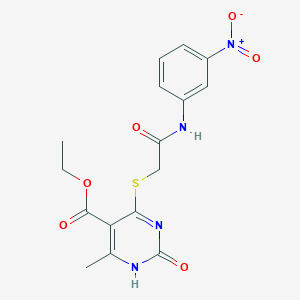
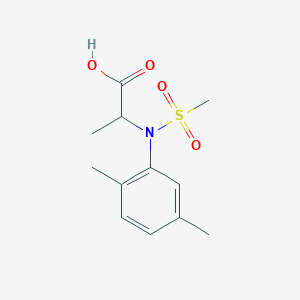
![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)

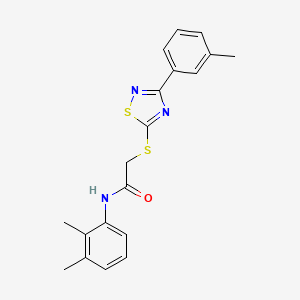
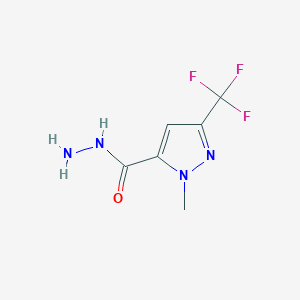
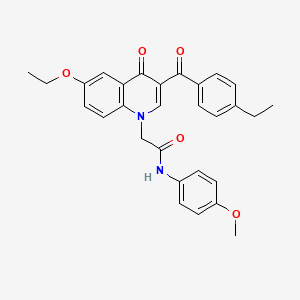
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)
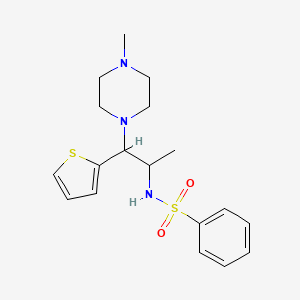
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)

![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)